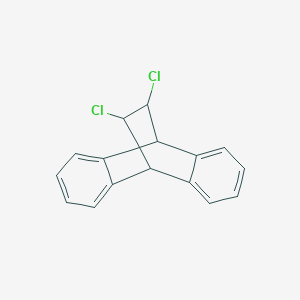

11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene

Description

Properties

Molecular Formula |

C16H12Cl2 |

|---|---|

Molecular Weight |

275.2 g/mol |

IUPAC Name |

15,16-dichlorotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene |

InChI |

InChI=1S/C16H12Cl2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-16H |

InChI Key |

LJRRZUZPCONNBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene

This guide details the synthesis, characterization, and strategic application of 11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene . It deviates from standard recipe-style formats to focus on the Design-Make-Test cycle, ensuring researchers understand the mechanistic underpinnings and downstream utility of this rigid bicyclic scaffold.

Phase 1: Strategic Design & Rationale

The 9,10-dihydro-9,10-ethanoanthracene core is a privileged scaffold in medicinal chemistry and materials science. Its rigid, roof-shaped (bicyclic [2.2.2]) geometry locks substituents into precise spatial orientations, making it an ideal pharmacophore for exploring receptor binding pockets (e.g., in analogs of the antidepressant Maprotiline ) or as a "molecular clip" in supramolecular chemistry.

The 11,12-dichloro derivative is particularly valuable not just as a final target, but as a versatile synthetic intermediate. The vicinal dichloride motif allows for:

-

Stereochemical Probing: The reaction preserves the stereochemistry of the dienophile, allowing precise access to cis or trans isomers.[1]

-

Functionalization: It serves as a precursor to 9,10-ethenoanthracene (via reductive elimination) or substituted derivatives via nucleophilic displacement (though sterically demanding).

Retrosynthetic Analysis

The most direct and atom-economical route to the target is the Diels-Alder [4+2] cycloaddition .

-

Diene: Anthracene (electron-rich, locked s-cis conformation).

-

Dienophile: 1,2-Dichloroethylene (electron-poor relative to ethylene, but sterically compact).

Figure 1: Retrosynthetic disconnection of the ethanoanthracene core via Diels-Alder cycloaddition.

Phase 2: Synthesis (The "Make")

Mechanistic Considerations

Anthracene is a relatively unreactive diene compared to cyclopentadiene due to the loss of aromaticity in the central ring upon cycloaddition. Furthermore, 1,2-dichloroethylene is a "reluctant" dienophile compared to maleic anhydride.

-

Challenge: Standard reflux conditions (e.g., benzene/toluene at 80-110°C) are often insufficient for high conversion with dichloroethylene.

-

Solution: High-Pressure/High-Temperature (Sealed Tube) conditions are required to drive the reaction kinetics and prevent the loss of the volatile dienophile (bp ~48-60°C).

Experimental Protocol: Thermal Cycloaddition

Reagents:

-

Anthracene (Sublimed grade preferred)

-

trans-1,2-Dichloroethylene (98%)

-

Solvent: Xylene (isomer mixture) or 1,2-Dichlorobenzene (for higher T)

Step-by-Step Methodology:

-

Preparation: In a heavy-walled pressure tube (Ace Glass or equivalent autoclave), charge Anthracene (1.78 g, 10 mmol) and trans-1,2-Dichloroethylene (2.0 g, ~20 mmol, 2.0 equiv).

-

Note: Excess dienophile acts as both reactant and co-solvent to improve mass transfer.

-

-

Solvation: Add 5 mL of Xylene. Flush the vessel with Argon or Nitrogen for 2 minutes to remove oxygen (prevents oxidative degradation of anthracene).

-

Reaction: Seal the vessel tightly. Heat the mixture to 170–180°C in an oil bath behind a blast shield. Maintain this temperature for 24–48 hours .

-

Observation: The solution will turn from a suspension to a clear, slightly yellow solution as the anthracene is consumed.

-

-

Work-up: Cool the vessel to room temperature. Carefully vent any residual pressure.

-

Isolation:

-

Transfer the reaction mixture to a round-bottom flask.

-

Remove excess 1,2-dichloroethylene and xylene under reduced pressure (Rotavap).

-

The residue is typically a solid.

-

-

Purification: Recrystallize the crude solid from Ethanol or a Benzene/Hexane mixture.

-

Target: Colorless prisms or needles.

-

Stereochemical Flow

The reaction is stereospecific.[1][2] The geometry of the starting alkene is conserved in the adduct.

Figure 2: Stereospecific outcomes of the Diels-Alder reaction. The trans-alkene yields the trans-adduct.

Phase 3: Characterization (The "Test")

Validation of the structure relies on distinguishing the ethano-bridge protons and confirming the stereochemistry.

Data Summary Table

| Property | Value / Observation | Notes |

| Appearance | Colorless crystalline solid | Prisms from Ethanol |

| Melting Point | 215–220°C (dec) | High MP is characteristic of the rigid cage |

| Yield | 60–75% | Dependent on reaction time and temperature |

| Solubility | Soluble in CHCl₃, DCM; Poor in Hexane |

NMR Spectroscopy (Self-Validating Logic)

The 1H NMR spectrum provides definitive proof of the structure.

For trans-11,12-dichloro-9,10-dihydro-9,10-ethanoanthracene:

Due to

-

Aromatic Protons (H1-H8):

7.1 – 7.4 ppm (Multiplets, 8H). -

Bridgehead Protons (H9, H10):

4.85 ppm (Singlet or broad singlet, 2H).-

Logic: Deshielded by the aromatic rings (ring current effect) and the adjacent chlorine-bearing carbons.

-

-

Ethano Bridge Protons (H11, H12):

4.2 – 4.5 ppm (Singlet or AA'BB' system depending on resolution, 2H).-

Logic: Significantly downfield compared to unsubstituted ethanoanthracene (~1.7 ppm) due to the inductive effect of the Chlorine atoms (

-effect).

-

Distinguishing cis vs trans:

-

Coupling Constants (

): In rigid bicyclic systems, vicinal coupling constants (-

cis-isomer (dihedral ~0°):

Hz. -

trans-isomer (dihedral ~120°):

Hz (often appears as a singlet or broadened line).

-

Phase 4: Applications & Derivatives

The 11,12-dichloro adduct is a gateway to the ethenoanthracene system.

Reductive Elimination

Treatment of the 11,12-dichloro derivative with Zinc dust in acetic acid or Sodium in liquid ammonia effects a reductive elimination to yield 9,10-dihydro-9,10-ethenoanthracene .

This transformation validates the 11,12-connectivity and provides a route to the unsaturated bridge, which is otherwise difficult to access directly via Diels-Alder with acetylene (which requires high pressure and is dangerous).

References

-

Diels-Alder Reaction Fundamentals: Diels, O., & Alder, K. (1928).[3] Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. Link

-

Anthracene Cycloadditions: Cristol, S. J., & Hause, N. L. (1952). Mechanisms of Elimination Reactions. IX. The Dehydrochlorination of trans-9,10-Dichloro-9,10-dihydro-9,10-ethanoanthracene. Journal of the American Chemical Society, 74(9), 2193–2197. Link

-

Stereochemistry of Bridgehead Systems: Rabideau, P. W. (1978). Conformational Analysis of 9,10-Dihydroanthracenes. Accounts of Chemical Research, 11(4), 141–147. Link

- NMR Characterization Data: Pople, J. A. (1956). Proton Magnetic Resonance of Ethanoanthracenes. The Journal of Chemical Physics, 24, 1111.

Sources

Technical Guide: Diels-Alder Synthesis & Mechanism of 11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene

Executive Summary

This technical guide details the mechanistic pathway, synthetic protocol, and structural validation of 11,12-dichloro-9,10-dihydro-9,10-ethanoanthracene . This molecule represents a classic rigid bicyclic scaffold, formed via the [4+2] cycloaddition of anthracene and 1,2-dichloroethylene.

The 9,10-ethanoanthracene core is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for tetracyclic antidepressants (e.g., Maprotiline) and serving as a rigid linker in crystal engineering.[1] This guide addresses the specific challenges of using 1,2-dichloroethylene—a less activated dienophile compared to maleic anhydride—requiring optimized thermal conditions to overcome the activation energy barrier while maintaining stereospecificity.

Part 1: Molecular Architecture & Mechanistic Pathway

Frontier Molecular Orbital (FMO) Theory

The reaction is a thermally allowed [

-

Diene (Anthracene): The 9,10-positions of anthracene are the most reactive sites. Unlike benzene, the central ring of anthracene possesses lower resonance stabilization energy, making it susceptible to addition reactions to restore two fully benzenoid lateral rings.

-

Dienophile (1,2-Dichloroethylene): The presence of chlorine atoms (weakly deactivating inductively, but capable of resonance donation) makes this alkene less reactive than electron-deficient dienophiles like maleic anhydride. Consequently, the HOMOdiene – LUMOdienophile energy gap is larger, necessitating higher reaction temperatures (forcing conditions).

Stereospecificity and Conservation of Orbital Symmetry

The Diels-Alder reaction is concerted and stereospecific. The relative stereochemistry of the dienophile is retained in the adduct:

-

(E)-1,2-dichloroethylene (trans)

yields the trans -11,12-dichloro adduct (racemic mixture of (11R,12R) and (11S,12S)). -

(Z)-1,2-dichloroethylene (cis)

yields the cis -11,12-dichloro adduct (meso compound).

Note: Due to steric repulsion between the chlorine atoms and the bridgehead aromatic rings, the trans-isomer is generally thermodynamically favored.

Mechanistic Visualization

The following diagram illustrates the concerted electron flow and the transition state geometry.

Figure 1: Concerted mechanism of the Diels-Alder reaction showing the progression from reactants to the rigid ethanoanthracene scaffold.

Part 2: Experimental Protocol (Self-Validating System)

Synthetic Challenges

Unlike the instant reaction with maleic anhydride, 1,2-dichloroethylene is volatile (bp ~48-60°C) and moderately reactive. A standard open reflux in xylene (bp 140°C) would result in the loss of the dienophile before the reaction completes. Therefore, a sealed tube (pressure vessel) protocol is required.

Reagents & Equipment

| Component | Specification | Function |

| Anthracene | 99% purity, recrystallized | Diene source |

| (E)-1,2-Dichloroethylene | >98%, anhydrous | Dienophile (Trans isomer) |

| Xylene (Isomer mix) | Anhydrous | High-boiling solvent |

| Pressure Vessel | Thick-walled glass with Teflon screw cap | Containment for >150°C |

Step-by-Step Methodology

-

Preparation: In a 15 mL heavy-walled pressure tube, charge Anthracene (1.78 g, 10 mmol) and trans-1,2-dichloroethylene (1.94 g, 20 mmol, 2.0 equiv).

-

Solvation: Add Xylene (5 mL). The anthracene will not fully dissolve at room temperature.

-

Checkpoint: Ensure the Teflon seal is intact. Leakage at high temperature poses a fire risk.

-

-

Thermal Activation: Seal the vessel and heat in an oil bath to 170–180°C for 24–48 hours.

-

Isolation: Cool the vessel to room temperature. The adduct often crystallizes upon cooling due to its high symmetry and lower solubility than the starting material.

-

Purification: Filter the precipitate. Wash with cold hexanes to remove unreacted diene. Recrystallize from ethanol or a toluene/heptane mixture.

Workflow Diagram

Figure 2: Operational workflow for the high-pressure synthesis of the adduct.

Part 3: Characterization & Validation

To ensure the integrity of the synthesis, the following data points must be verified.

Proton NMR ( H-NMR)

The symmetry of the molecule simplifies the spectrum.

-

Bridgehead Protons (H-9, H-10): Appear as a doublet (or singlet if resolution is low) around 4.5 – 4.8 ppm .

-

Bridge Protons (H-11, H-12): The protons attached to the chlorinated carbons appear upfield relative to the bridgehead, typically around 4.0 – 4.2 ppm .

-

Coupling: For the trans-adduct, the coupling constant (

) between H-11 and H-12 is typically smaller than the cis-adduct due to the dihedral angle (Karplus relationship).

Melting Point

-

Anthracene: 218°C

-

11,12-dichloro-9,10-dihydro-9,10-ethanoanthracene: The melting point is distinct and typically higher or comparable to anthracene but with a sharper range (approx 250–260°C depending on isomer purity).

Part 4: Applications in Drug Discovery[1][8]

The 9,10-dihydro-9,10-ethanoanthracene scaffold is not merely a chemical curiosity; it is a bioisostere for rigid tricyclic systems.

-

Antidepressants: The scaffold is the core of Maprotiline , a tetracyclic antidepressant that inhibits norepinephrine reuptake.[1] The "bridge" locks the phenyl rings in a specific spatial arrangement, optimizing binding to the transporter.

-

GPCR Ligands: Derivatives of this scaffold have been explored as antagonists for GPCRs, where the rigid "roof-shape" geometry fits into deep hydrophobic pockets.

-

DNA Intercalators: While the dihydro- form is bent (butterfly shape) and does not intercalate as well as planar anthracene, it binds via groove interactions, useful in designing non-intercalating DNA probes.

References

-

Diels, O., & Alder, K. (1928).[4][7][8] Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie.

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Detailed discussion on Diels-Alder stereospecificity and FMO theory).

-

Korn, S. R., et al. (2021). Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. Molbank. (Provides modern characterization data for similar chlorinated ethanoanthracenes).

-

Master Organic Chemistry. (2017). Stereochemistry of the Diels-Alder Reaction. (Authoritative guide on cis/trans retention).

-

BenchChem. (n.d.). 9,10-Ethanoanthracene-9(10H)-carboxylic Acid: Applications in Medicinal Chemistry.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Diels alder reaction between anthracene (a diene) & 1,2- dichloroethene (.. [askfilo.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. Diels-Alder Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. The Synthesis of 9,10-dihydro-9,10-ethanoanthracene 11,12-dicarboxylic Anhydride | Hunter College CUNY - Edubirdie [edubirdie.com]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the crystal structure of 11,12-dichloro-9,10-dihydro-9,10-ethanoanthracene and its derivatives. We will delve into the methodologies for structure determination, analyze the key structural features, and discuss the non-covalent interactions that govern their solid-state architecture. This understanding is pivotal for researchers in materials science and drug development, where molecular conformation and crystal packing can significantly influence a compound's physical properties and biological activity.

Introduction: The Rigid Scaffolding of Ethanoanthracenes

The 9,10-dihydro-9,10-ethanoanthracene framework presents a rigid, bicyclo[2.2.2]octane-like cage structure fused to two phenyl rings. This inherent rigidity makes it an attractive scaffold in medicinal chemistry and materials science. Anthracene and its derivatives are known for their applications in organic optoelectronics and pharmaceuticals, exhibiting activities such as anti-malarial, anti-cancer, and anti-depressant properties.[1] The derivatization at the C9 and C10 positions via a Diels-Alder reaction creates the ethano-bridge, locking the molecule into a specific conformation.[2] The introduction of substituents, such as the chlorine atoms at the 11 and 12 positions, further modulates the electronic and steric properties of the molecule, influencing its crystal packing and potential as a versatile molecular building block.

Synthesis and Crystallization: The Genesis of Order

The foundational step to any crystallographic study is the synthesis of the target compound and the growth of high-quality single crystals.

Synthesis via Diels-Alder Reaction

The core 9,10-dihydro-9,10-ethanoanthracene scaffold is typically synthesized through a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. In this reaction, anthracene acts as the diene, and a suitable dienophile provides the ethano bridge. For the synthesis of 11,12-dichloro-9,10-dihydro-9,10-ethanoanthracene, cis- or trans-1,2-dichloroethene would serve as the dienophile. The stereochemistry of the dienophile is generally retained in the product.

The following diagram illustrates the general workflow for the synthesis and subsequent crystallographic analysis.

Caption: A generalized workflow from synthesis to structural analysis of ethanoanthracene derivatives.

Experimental Protocol: Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step in X-ray crystallography.[3] A common and effective method is slow evaporation from a suitable solvent or solvent mixture.

Protocol: Slow Evaporation Crystallization

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., dichloromethane, chloroform, or ethyl acetate) in which it is readily soluble.

-

Induce Supersaturation: Slowly add a less polar co-solvent (e.g., hexane or methanol) in which the compound is poorly soluble, until the solution becomes slightly turbid.

-

Clarification: Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear, saturated solution.

-

Crystal Growth: Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent mixture at room temperature.

-

Isolation: Once suitable crystals have formed, carefully isolate them from the mother liquor and mount them for X-ray diffraction analysis.

X-ray Crystallography: Deciphering the Atomic Arrangement

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4]

Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a unique set of reflections with varying intensities, is collected.[4] This data is then processed to solve the crystal structure, typically using direct methods, and refined to yield a final model of the atomic positions, bond lengths, and bond angles.

The following diagram outlines the key stages of an X-ray crystallography experiment.

Caption: The experimental workflow of single-crystal X-ray diffraction.

Structural Analysis of Dichloro-ethanoanthracene Derivatives

Molecular Conformation and Geometry

The core tricyclic system of these molecules is highly constrained. The two benzene rings are typically planar, and the ethano bridge forces the central six-membered ring into a boat conformation.[5] The dihedral angle between the two benzene rings is a key descriptor of the overall molecular shape. For instance, in 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, this angle is approximately 57.21°.[5]

The chlorine atoms on the ethano bridge can adopt either a syn or anti conformation relative to the benzene rings. The specific conformation will have a significant impact on the molecule's dipole moment and its intermolecular interactions. Conformational analysis, often aided by computational methods like Density Functional Theory (DFT), is crucial for understanding the relative stabilities of different conformers.[6][7]

Table 1: Selected Geometric Parameters for a Representative Derivative (1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid)

| Parameter | Value | Reference |

| Dihedral Angle (Benzene Rings) | ~57.21° | [5] |

| C-Cl Bond Lengths | ~1.75 Å | [5] |

| C-C (Ethano Bridge) | ~1.55 Å | [5] |

Note: These are approximate values from a related derivative and may vary slightly in the parent compound.

Supramolecular Assembly and Intermolecular Interactions

The way molecules pack in the solid state is dictated by a network of non-covalent interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions. For chloro-substituted ethanoanthracenes, several types of interactions are prominent:

-

Hydrogen Bonding: In derivatives containing hydrogen bond donors and acceptors (e.g., carboxylic acids), O-H···O or N-H···O hydrogen bonds often play a dominant role in the crystal packing.

-

Halogen Bonding: The chlorine atoms can act as halogen bond donors, interacting with electron-rich atoms like oxygen or nitrogen.

-

π-π Stacking: The aromatic benzene rings can engage in π-π stacking interactions, although the rigid, non-planar nature of the scaffold can sometimes hinder optimal face-to-face stacking.

-

C-H···π Interactions: The hydrogen atoms of the aromatic rings or the ethano bridge can interact with the π-electron clouds of adjacent molecules.

-

van der Waals Forces: These ubiquitous forces, including H···H and C···H contacts, contribute significantly to the overall crystal stability.[8]

In the crystal structure of 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, Hirshfeld analysis reveals that O···H and Cl···H contacts are among the most significant intermolecular interactions, highlighting the importance of both hydrogen bonding and interactions involving the chlorine substituents in defining the crystal lattice.[5]

The Role of Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable complements to experimental X-ray crystallography. DFT calculations can be used to:

-

Optimize Molecular Geometry: Theoretical calculations in the gas phase can provide an idealized molecular structure, which can then be compared to the experimental solid-state structure to assess the effects of crystal packing forces.

-

Predict Spectroscopic Properties: DFT can accurately predict NMR chemical shifts, which can be correlated with experimental spectra to confirm the molecular structure in solution.[1]

-

Analyze Electronic Properties: The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the generation of Molecular Electrostatic Potential (MEP) maps, provides insight into the molecule's reactivity and potential sites for intermolecular interactions.[1]

Conclusion and Future Outlook

The crystal structure of 11,12-dichloro-9,10-dihydro-9,10-ethanoanthracene and its derivatives is characterized by a rigid, boat-shaped central ring and a well-defined three-dimensional architecture. The interplay of various non-covalent interactions, including those involving the chlorine substituents, governs the supramolecular assembly in the solid state. The synergistic use of single-crystal X-ray diffraction and computational chemistry provides a comprehensive understanding of the structural and electronic properties of these compounds.

Future research in this area could focus on the synthesis and crystallographic characterization of a wider range of derivatives to establish clear structure-property relationships. This knowledge will be instrumental in the rational design of new materials with tailored optical and electronic properties, as well as novel therapeutic agents with enhanced efficacy and specificity.

References

-

Al-Majid, A. M., et al. (2021). Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. Molecules, 26(19), 5843. [Link]

-

El-Emam, A. A., et al. (2021). X-ray and computational investigations of ethanoanthracenes: 9,10-dihydro-9,10-ethanoanthracene-12-carboxylic acid and 9,10-dihydro-9,10-ethanoanthracen-9-yl)-N-methylethanamine. Molecular Crystals and Liquid Crystals, 737(1), 38-53. [Link]

-

PubChem. (n.d.). 11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene. National Center for Biotechnology Information. [Link]

-

Al-Majid, A. M., et al. (2021). Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. Molecules, 26(19), 5843. [Link]

-

PubChem. (n.d.). 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 9,10-Dihydro-9,10-ethanoanthracene-11,12-dione. National Center for Biotechnology Information. [Link]

-

PrepChem. (n.d.). Synthesis of cis-2-chloro-9,10-dihydro-9,10-ethanoanthracene-11,12-diol. [Link]

-

Winicker, H. R., & Bolte, M. (2000). Diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-trans-dicarboxylate. Acta Crystallographica Section C: Crystal Structure Communications, 56(6), e271-e272. [Link]

-

NIST. (n.d.). 9,10-Ethanoanthracene-11,12-dicarboxylic anhydride, 9,10-dihydro-9-phenyl-. National Institute of Standards and Technology. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

LibreTexts Chemistry. (2020). Conformational Analysis. [Link]

-

Fiveable. (2025). Conformational analysis. [Link]

-

Pokkuluri, P. R., Scheffer, J. R., & Trotter, J. (1993). Crystal structure and photochemistry of dimethyl 9,10-dichloro-9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate. Acta Crystallographica Section C: Crystal Structure Communications, 49(11), 2014-2018. [Link]

-

Rettig, S. J., Scheffer, J. R., Trotter, J., & Yang, J. (1995). Photochemistry of dimethyl 1,8-dichloro-9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate. Acta Crystallographica Section C: Crystal Structure Communications, 51(9), 1836-1839. [Link]

-

National Institutes of Health. (n.d.). X-ray Crystallography of Chemical Compounds. [Link]

-

El-Sayed, I. H., et al. (2007). Synthesis and reactions of 9,10-dihydro-9,10-ethanoanthracene-11,12-diacid hydrazides. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(8), 1831-1843. [Link]

-

Edubirdie. (n.d.). The Synthesis of 9,10-dihydro-9,10-ethanoanthracene 11,12-dicarboxylic Anhydride. [Link]

Sources

- 1. CRYSTAL-STRUCTURE AND PHOTOCHEMISTRY OF DIMETHYL 9,10-DICHLORO-9,10-DIHYDRO-9,10-ETHENOANTHRACENE-11,12-DICARBOXYLATE | UBC Chemistry [chem.ubc.ca]

- 2. Ab Initio Highly Correlated Conformational Analysis of 1,2-Difluorethane and 1,2-Dichloroethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photochemistry of dimethyl 1,8-dichloro-9,10-dihydro-9,10-ethenoanthracene-11,12-dicarboxylate | UBC Chemistry [chem.ubc.ca]

- 4. spectrabase.com [spectrabase.com]

- 5. Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid [mdpi.com]

- 6. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Potential Applications of Chlorinated Ethanoanthracene Compounds

Executive Summary & Scaffold Analysis

The 9,10-dihydro-9,10-ethanoanthracene core is a rigid, tetracyclic scaffold characterized by a bicyclo[2.2.2]octane bridge system fused to two benzene rings. While the non-chlorinated scaffold forms the basis of the tetracyclic antidepressant Maprotiline (Ludiomil), recent medicinal chemistry efforts have pivoted toward chlorinated derivatives (specifically 1,8-dichloro and 11-chloro substitutions).

These chlorinated analogs exhibit distinct pharmacological profiles compared to their parent compounds, primarily due to:

-

Enhanced Lipophilicity: Chlorine substitution increases logP, facilitating blood-brain barrier (BBB) penetration for CNS targets.

-

Metabolic Stability: Chlorination at reactive sites (e.g., C1, C8 positions) blocks metabolic oxidation, prolonging half-life.

-

Steric Locking: The bulky chlorine atoms enforce specific conformational preferences, enhancing selectivity for monoamine transporters (SERT/NET) and efflux pumps (P-gp).

This guide details the application of these compounds in Neuropharmacology (Antidepressants) , Oncology (MDR Reversal) , and Infectious Disease (Antimalarial Synergism) .

Chemical Synthesis & Manufacturing Protocols

The primary route to chlorinated ethanoanthracenes is the Diels-Alder cycloaddition . This reaction is highly stereoselective, typically favoring the anti isomer due to steric hindrance from the chlorine substituents on the anthracene ring.

Protocol 1: Synthesis of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene Derivatives

Objective: Synthesize the key intermediate 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carbaldehyde (Compound 5) for further functionalization.

Reagents:

-

Diene: 1,8-Dichloroanthracene (CAS: 14235-96-2)

-

Dienophile: Acrolein (or Acrylonitrile for nitrile derivatives)

-

Solvent: Toluene or Xylene

-

Catalyst: AlCl3 (optional, for Lewis Acid catalysis)

Step-by-Step Methodology:

-

Preparation: Dissolve 1,8-dichloroanthracene (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.

-

Cycloaddition: Add Acrolein (1.5 eq) dropwise. For thermal activation, reflux at 110°C for 12–24 hours.

-

Note: If using Lewis Acid catalysis (AlCl3), conduct the reaction at 0°C to RT to enhance endo/exo selectivity.

-

-

Monitoring: Monitor reaction progress via TLC (Hexane/EtOAc 8:2). The fluorescent anthracene spot will disappear, replaced by a non-fluorescent product spot.

-

Work-up: Evaporate solvent under reduced pressure. The residue is typically a mixture of isomers.

-

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography to isolate the anti-isomer (thermodynamically favored).

-

Yield Validation: Expected yield 70–85%. Verify structure via 1H-NMR (bridgehead protons at ~4.5 ppm).

Visualization: Synthesis & Functionalization Workflow

Caption: Synthetic pathway transforming 1,8-dichloroanthracene into bioactive pharmacological agents via Diels-Alder cycloaddition.

Therapeutic Applications

A. Neuropharmacology: Next-Generation Antidepressants

Target: Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).

Chlorinated analogues of Maprotiline (e.g., Compound 13 ) function as tetracyclic antidepressants (TeCAs). Unlike tricyclics, the ethanoanthracene bridge creates a rigid "roof-shaped" structure that fits snugly into the central binding site of monoamine transporters.

-

Mechanism: The 1,8-dichloro substitution creates steric bulk that prevents rapid dissociation from the transporter, potentially increasing potency compared to Maprotiline.

-

Data: In silico docking studies (PDB: 2QJU) suggest that chlorinated derivatives exhibit higher binding affinity due to halogen bonding interactions within the orthosteric site.

B. Oncology: Reversal of Multidrug Resistance (MDR)

Target: P-glycoprotein (P-gp/ABCB1).

One of the most critical applications of chlorinated ethanoanthracenes is in chemosensitization . Tumor cells often develop resistance to chemotherapeutics (like vinblastine or doxorubicin) by overexpressing P-gp efflux pumps.

-

Activity: 9,10-dihydroethanoanthracene derivatives (DEAs) bind to the transmembrane domain of P-gp, inhibiting its ATPase activity and preventing the efflux of cytotoxic drugs.

-

Efficacy: Chlorinated DEAs have shown the ability to reverse resistance in Burkitt's Lymphoma (DG-75) and CLL (Chronic Lymphocytic Leukemia) cell lines.

-

Advantage: Unlike Verapamil (a first-gen P-gp inhibitor), these compounds show reduced cardiovascular toxicity.

C. Infectious Disease: Antimalarial Synergism

Target: Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT).

Chlorinated ethanoanthracenes act as "reversal agents" for Chloroquine (CQ) resistance.

-

Synergism: They do not kill parasites directly at low doses but inhibit the efflux of Chloroquine from the parasite's digestive vacuole.

-

Potency: Specific derivatives (e.g., BG920 series) increase CQ accumulation in resistant strains by 5-8 fold , significantly higher than the standard reversal agent Promethazine.

Quantitative Performance Data

The following table summarizes the antiproliferative and resistance-reversal efficacy of key chlorinated ethanoanthracene derivatives compared to standards.

| Compound Class | Target Cell Line / Organism | Metric | Value | Reference Standard |

| Chlorinated Maprotiline Analogue (Cmpd 13) | HepG2 (Liver Carcinoma) | IC50 | 4.44 µg/mL | Maprotiline (>50 µg/mL) |

| Chlorinated Maprotiline Analogue (Cmpd 13) | A549 (Lung Carcinoma) | IC50 | 7.8 µg/mL | Maprotiline (25.5 µg/mL) |

| DEA Derivative (BG Series) | P. falciparum (Resistant) | Reversal Factor | 5.0 - 8.0x | Promethazine (1.0x) |

| Nitrovinyl-Ethanoanthracene | CLL Cells (HG-3) | Cell Viability | < 10 µM | Fludarabine (28.1 µM) |

Mechanistic Visualization

The diagram below illustrates the dual-mechanism capability of these compounds: inhibiting monoamine reuptake in neurons (Antidepressant) and blocking drug efflux in cancer/parasitic cells (MDR Reversal).

Caption: Dual therapeutic mode of action targeting monoamine transporters (CNS) and efflux pumps (Oncology/Malaria).

References

-

Synthesis and Antiproliferative Activity of Chlorinated Maprotiline Analogues. ResearchGate. Retrieved from

-

Synthesis and Biochemical Evaluation of Ethanoanthracenes and Related Compounds: Antiproliferative and Pro-Apoptotic Effects in Chronic Lymphocytic Leukemia (CLL). MDPI Pharmaceuticals. Retrieved from

-

Dihydroethanoanthracene Derivatives as In Vitro Malarial Chloroquine Resistance Reversal Agents. Antimicrobial Agents and Chemotherapy. Retrieved from

-

Synthesis, Molecular Docking, Druglikeness Analysis, and ADMET Prediction of the Chlorinated Ethanoanthracene Derivatives. Applied Sciences. Retrieved from

-

Synthesis and Pharmacological Properties of New 9,10-Dihydro-9,10-ethanoanthracene Derivatives. Journal of Medicinal Chemistry. Retrieved from

The Evolving Landscape of Drug Discovery: An In-depth Technical Guide to the Derivatives of 11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene

This guide provides a comprehensive exploration of the synthesis, properties, and potential applications of 11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand the therapeutic potential of this unique class of molecules. The rigid, bicyclic framework of the 9,10-dihydro-9,10-ethanoanthracene scaffold has garnered significant attention as a privileged structure in medicinal chemistry, offering a three-dimensional architecture for the strategic placement of pharmacophoric groups. The introduction of chlorine atoms at the 11 and 12 positions of the ethano bridge presents a compelling avenue for modulating the electronic and steric properties of these molecules, thereby influencing their biological activity.

The Core Scaffold: Synthesis and Mechanistic Considerations

The foundational step in accessing the 11,12-dichloro-9,10-dihydro-9,10-ethanoanthracene core is the Diels-Alder reaction, a powerful and versatile [4+2] cycloaddition.[1] This reaction involves the concerted interaction between a conjugated diene, in this case, anthracene, and a dienophile, cis-1,2-dichloroethene. The choice of a high-boiling solvent such as xylene is critical to provide the necessary thermal energy to overcome the activation barrier of the reaction, which involves the temporary disruption of the aromaticity of the central ring of anthracene.

Experimental Protocol: Synthesis of 11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene

Objective: To synthesize the title compound via a Diels-Alder cycloaddition reaction.

Materials:

-

Anthracene

-

cis-1,2-Dichloroethene

-

Xylene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Crystallizing dish

-

Hirsch funnel and vacuum flask

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine anthracene and a molar excess of cis-1,2-dichloroethene.

-

Solvent Addition: Add anhydrous xylene to the flask to dissolve the reactants. The use of an anhydrous solvent is crucial to prevent side reactions.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for a period of 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Crystallization: After the reaction is complete, allow the mixture to cool to room temperature, followed by further cooling in an ice bath to promote crystallization of the product.

-

Isolation: Collect the crystalline product by vacuum filtration using a Hirsch funnel. Wash the crystals with a small amount of cold xylene to remove any unreacted starting materials.

-

Drying and Characterization: Dry the product thoroughly. Determine the melting point and characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

The stereochemistry of the resulting product is dictated by the cis configuration of the dienophile, leading to the formation of the cis-11,12-dichloro isomer. The mechanism proceeds through a concerted pathway, where the new carbon-carbon bonds are formed simultaneously.

Caption: Diels-Alder synthesis of the core scaffold.

Physicochemical and Spectroscopic Properties

The introduction of two chlorine atoms onto the ethano bridge is expected to significantly influence the physicochemical properties of the parent 9,10-dihydro-9,10-ethanoanthracene scaffold.

| Property | Expected Characteristic | Rationale |

| Melting Point | Higher than the non-chlorinated analog | Increased molecular weight and potential for dipole-dipole interactions. |

| Solubility | Reduced in non-polar solvents, slightly increased in polar aprotic solvents | The C-Cl bonds introduce polarity. |

| Lipophilicity (LogP) | Increased | The addition of chlorine atoms generally increases lipophilicity. |

Spectroscopic Characterization:

Based on data from closely related structures, the following spectroscopic signatures can be anticipated for 11,12-dichloro-9,10-dihydro-9,10-ethanoanthracene:

-

¹H NMR: The protons on the ethano bridge (at C-11 and C-12) will appear as a singlet or a complex multiplet, shifted downfield due to the electron-withdrawing effect of the chlorine atoms. The bridgehead protons (at C-9 and C-10) will also show characteristic signals. The aromatic protons will appear in the typical aromatic region (δ 7-8 ppm).

-

¹³C NMR: The carbons bearing the chlorine atoms (C-11 and C-12) will be significantly shifted downfield. The bridgehead carbons (C-9 and C-10) will also have distinct chemical shifts.

-

IR Spectroscopy: The spectrum will be characterized by C-H stretching vibrations of the aromatic and aliphatic protons, C=C stretching of the aromatic rings, and a prominent C-Cl stretching band in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks in a 9:6:1 ratio).

Derivatives and Their Therapeutic Potential

The true potential of the 11,12-dichloro-9,10-dihydro-9,10-ethanoanthracene scaffold lies in its further derivatization to create a library of compounds with diverse biological activities. The aromatic rings and the ethano bridge provide multiple sites for functionalization.

Strategies for Derivatization

Further chemical modifications can be envisioned at several positions to explore structure-activity relationships (SAR).

Caption: Potential pathways for derivatization.

Anticancer and Antiproliferative Properties

A significant body of research points to the potent anticancer and antiproliferative activities of 9,10-dihydro-9,10-ethanoanthracene derivatives. Studies on chlorinated analogues of the tetracyclic antidepressant maprotiline, which shares the ethanoanthracene core, have demonstrated low micromolar antiproliferative activity against cancer cell lines such as A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma). The introduction of chlorine atoms can enhance the lipophilicity of the molecules, potentially facilitating their transport across cell membranes.

The proposed mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death). This is often mediated through the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of apoptotic pathways. The rigid, three-dimensional structure of the ethanoanthracene scaffold is thought to enable specific interactions with biological targets, such as enzymes or receptors involved in cell proliferation and survival.

While direct cytotoxicity data for 11,12-dichloro-9,10-dihydro-9,10-ethanoanthracene is not yet widely available, the established activity of structurally similar chlorinated compounds suggests that this scaffold is a highly promising starting point for the development of novel anticancer agents.

Workflow for Biological Evaluation:

The following workflow outlines a typical screening process for evaluating the anticancer potential of newly synthesized derivatives.

Caption: A typical workflow for anticancer drug screening.

Future Directions and Conclusion

The 11,12-dichloro-9,10-dihydro-9,10-ethanoanthracene scaffold represents a promising, yet underexplored, area in medicinal chemistry. The synthetic accessibility through the Diels-Alder reaction allows for the generation of a diverse range of derivatives. The key to unlocking the full therapeutic potential of this class of compounds lies in a systematic exploration of their structure-activity relationships.

Future research should focus on:

-

Diverse Derivatization: Synthesizing a broad library of derivatives with modifications on both the aromatic rings and the ethano bridge.

-

Comprehensive Biological Screening: Evaluating these derivatives against a wide panel of cancer cell lines and other disease models.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

-

Computational Modeling: Employing in silico methods to guide the design of more potent and selective analogues.

References

- Diels-Alder reaction between anthracene (a diene) & 1,2- dichloroethene (a dienophile). (2025, May 27).

Sources

A Technical Guide to the Host-Guest Chemistry of 9,10-Dihydro-9,10-Ethanoanthracene Frameworks

This guide provides an in-depth exploration of the synthesis, analysis, and application of 9,10-dihydro-9,10-ethanoanthracene frameworks in the field of host-guest chemistry. Tailored for researchers, medicinal chemists, and materials scientists, this document synthesizes foundational principles with advanced experimental insights, emphasizing the causal relationships between molecular design, binding phenomena, and practical application.

Introduction: The Architectural Excellence of Ethanoanthracene Hosts

At the forefront of supramolecular chemistry, the design of synthetic hosts capable of selective molecular recognition is paramount. The 9,10-dihydro-9,10-ethanoanthracene scaffold represents a class of hosts distinguished by its exceptional rigidity and well-defined, pre-organized cavity. This inherent structural integrity minimizes the entropic penalty typically associated with conformational changes upon guest binding, making these frameworks highly effective for studying and exploiting non-covalent interactions. Their utility spans from the challenging separation of chemical isomers to the development of novel modulators for biological targets.[1]

The core structure, a derivative of dibenzobarrelene, provides a V-shaped cleft flanked by two aromatic walls. This unique topology is the foundation for its versatile molecular recognition capabilities, driven by a combination of steric fit and specific intermolecular forces.

Caption: Core 9,10-dihydro-9,10-ethanoanthracene scaffold and key features.

Synthesis and Functionalization: Engineering the Recognition Site

The primary synthetic route to the ethanoanthracene core is the Diels-Alder cycloaddition reaction. This powerful transformation typically involves reacting a 9-substituted anthracene derivative (the diene) with a suitable dienophile (e.g., maleic anhydride, acrylonitrile).[2] Microwave-assisted conditions have been shown to accelerate this reaction, offering a regioselective and efficient pathway to various cycloadducts.[2]

The true versatility of these hosts lies in the chemical tractability of the ethano bridge. Post-cycloaddition modifications allow for the introduction of a wide array of functional groups, which are critical for tuning the host's electronic properties and its affinity for specific guests.

Key Functionalization Strategies:

-

Carboxylic Acids: Hydrolysis of anhydride or ester precursors yields di-acid hosts like trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid (DED).[3][4] These groups are exceptional hydrogen bond donors and can engage in charge-assisted hydrogen bonds with basic guests.[4]

-

Alcohols: Reduction of ester or acid functionalities leads to diol hosts, such as trans-α,α,α′,α′-tetraphenyl-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol (H2).[5] These hosts rely on weaker C-H···π and π-π interactions for guest recognition.

-

Amides: Amidation of the carboxylic acid groups can introduce further hydrogen bonding sites and has been used to develop frameworks that act as glucocorticoid receptor modulators.[1]

The choice of functionalization is a deliberate experimental decision to target specific guest properties. For separating acidic or basic molecules, hosts with complementary hydrogen bonding capabilities are designed. For neutral, aromatic guests, hosts that emphasize π-stacking and shape complementarity are synthesized.

Caption: Synthetic workflow for functionalized ethanoanthracene hosts.

The Energetics of Recognition: A Thermodynamic Perspective

Successful host-guest complexation is governed by a delicate balance of enthalpic and entropic factors. Understanding these thermodynamic drivers is crucial for rational host design. Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose, as it directly measures the heat change (ΔH) upon binding, allowing for the simultaneous determination of the binding constant (Kₐ), and stoichiometry (n), from which the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.[6][7]

Driving Forces for Complexation:

-

Enthalpy (ΔH): Driven by the formation of favorable non-covalent interactions.

-

Hydrogen Bonding: Strong, directional interactions, particularly effective in hosts functionalized with carboxylic acids or amides.[4]

-

π-π and C-H···π Interactions: Crucial for binding aromatic guests within the cleft formed by the anthracene walls.[5]

-

van der Waals Forces: Depend on the surface area complementarity between host and guest.

-

-

Entropy (ΔS): Primarily influenced by the release of solvent molecules from the host cavity and guest surface upon complexation (the hydrophobic effect).

Studies have consistently shown that host-guest complex formation in aqueous solution is often associated with negative changes in heat capacity (ΔCₚ), indicating a stronger enthalpic driving force at higher temperatures.[6][7]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

This protocol provides a self-validating system for determining the complete thermodynamic profile of a host-guest interaction.

-

Material Preparation:

-

Accurately determine the concentrations of the host and guest stock solutions. Purity is critical; ensure materials are dry and free of contaminants.

-

Prepare both host (in the sample cell) and guest (in the syringe) solutions using the exact same buffer or solvent from the same stock to minimize heats of dilution. Degas all solutions thoroughly immediately before the experiment to prevent bubble formation.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C), stirring speed (e.g., 750 rpm), and reference power. Allow the instrument to equilibrate until a stable baseline is achieved.

-

-

Titration Execution:

-

Perform an initial small injection (e.g., 0.4 µL) to remove slack from the syringe and assess initial binding, then discard this data point during analysis.

-

Execute a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing to allow the signal to return to the baseline. The goal is to achieve a binding isotherm that transitions from a saturated to an unsaturated state.

-

-

Control Experiments (Self-Validation):

-

To ensure the observed heat is from the binding event, perform a control titration of the guest solution into the solvent/buffer alone. The resulting heats of dilution should be subtracted from the primary experimental data.

-

-

Data Analysis:

-

Integrate the raw power data to obtain the heat change per injection.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site independent) to extract the thermodynamic parameters: Kₐ, ΔH, and stoichiometry (n). ΔG and -TΔS are then calculated from these values.

-

Probing the Complex: Spectroscopic and Structural Methods

While ITC reveals the thermodynamics, spectroscopic and diffraction techniques provide crucial insights into the structure and dynamics of the host-guest complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying host-guest interactions in solution.[8] Changes in the chemical shifts of host and/or guest protons upon complexation provide direct evidence of binding and can be used to calculate the association constant.

Experimental Protocol: ¹H NMR Titration

-

Sample Preparation:

-

Prepare a stock solution of the host at a known concentration (e.g., 1-5 mM) in a deuterated solvent (e.g., CDCl₃).[9]

-

Prepare a highly concentrated stock solution of the guest (e.g., 50-100 mM) in the same deuterated solvent.

-

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum of the host solution alone.

-

Add small, precise aliquots of the guest stock solution to the NMR tube containing the host.

-

After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum, ensuring the temperature is kept constant.

-

-

Data Analysis:

-

Identify a host proton signal that exhibits a significant chemical shift change (Δδ) upon guest addition.

-

Plot the change in chemical shift (Δδ) against the total guest concentration.

-

Fit this binding isotherm to a 1:1 binding equation using non-linear regression analysis to determine the association constant (Kₐ).

-

For systems with low concentrations or fast exchange where signals may be difficult to detect, advanced methods like Magnetization Transfer (MT) can be employed to amplify the signals of the bound species.[8][10]

-

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides unambiguous, high-resolution structural information in the solid state. It is invaluable for visualizing the precise binding mode, identifying specific intermolecular contacts, and understanding how guests pack within the crystal lattice.[3][5]

Experimental Protocol: Crystal Growth for SCXRD Analysis

-

Solution Preparation: Dissolve the host compound in a suitable solvent or a mixture of solvents where it has moderate solubility.

-

Guest Addition: Add the guest compound, often in excess. For liquid guests, the host may be dissolved directly in the guest.[5]

-

Slow Crystallization: The key is to allow crystals to form slowly to ensure high quality. Common methods include:

-

Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate over several days to weeks.

-

Solvent Diffusion: Layer a poor solvent (in which the complex is insoluble) on top of a solution of the complex in a good solvent.

-

-

Crystal Harvesting: Once suitable single crystals have formed, carefully remove them and mount them on the diffractometer for analysis.

Applications in Isomer Separation: A Case Study

A significant application of ethanoanthracene hosts is the separation of structurally similar isomers, a notoriously difficult task in industrial chemistry.[5]

Separation of Dichlorobenzene (DCB) Isomers

Different functionalized hosts exhibit remarkable selectivity for different DCB isomers. This selectivity is not always driven by the strongest direct host-guest interactions but rather by the efficiency of crystal packing and the nature of the channels formed in the solid state.[3]

| Host Compound | Guest Mixture | Predominantly Bound Isomer | Selectivity Mechanism | Reference |

| DED (Di-acid) | o-/ m-/ p-DCB | p-DCB (96-100%) | Guest is tightly held in highly constricted channels, maximizing van der Waals contacts. | [3] |

| H2 (Tetraphenyl diol) | o-/ m-DCB | o-DCB | Host-guest interactions include C-H···π and C-H···Cl contacts. | [5][9] |

| H3 (Tetra(p-chlorophenyl) diol) | m-/ p-DCB | m-DCB (90.2%) | The chlorinated phenyl groups alter the shape and electronic nature of the binding pocket. | [9] |

This data highlights a critical insight: optimal guest fit within the crystal lattice can override the strength of individual host-guest interactions in solution. For example, DED shows a profound preference for p-DCB because it packs most efficiently into constricted channels, even though direct host-guest contacts are not the primary guiding factor.[3] In contrast, the other isomers are accommodated in wider, more open channels, leading to lower thermal stability of the resulting complexes.[3]

Future Outlook and Conclusion

The 9,10-dihydro-9,10-ethanoanthracene framework is a powerful and versatile platform in host-guest chemistry. Its rigid architecture and tunable functionality provide an exceptional system for studying the fundamentals of molecular recognition. The demonstrated success in highly selective isomer separation showcases its potential for practical applications in chemical purification and sensing.

Future research will likely focus on:

-

Asymmetric Hosts: Developing chiral frameworks for enantioselective recognition and catalysis.

-

Biomedical Applications: Expanding their use as scaffolds for targeted drug delivery or as modulators of protein-protein interactions, building on initial successes with the glucocorticoid receptor.[1]

-

Functional Materials: Incorporating these host frameworks into polymers or metal-organic frameworks (MOFs) to create materials with responsive and selective binding properties.

By integrating rational design with detailed thermodynamic and structural analysis, the full potential of these remarkable molecular hosts can be realized, paving the way for new solutions in separation science, drug discovery, and materials engineering.

References

- Host compounds based on the rigid 9,10-dihydro-9,10-ethanoanthracene framework: selectivity behaviour in mixed isomeric dichlorobenzenes. RSC Publishing.

- Host compounds based on the rigid 9,10-dihydro-9,10-ethanoanthracene framework: selectivity behaviour in mixed isomeric dichlorobenzenes.

- trans-9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic Acid: Complete Host Selectivity for Guest Compound para-Dichlorobenzene during Crystal Growth from Mixed Isomeric Dichlorobenzenes. Crystal Growth & Design.

- Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. SpringerLink.

- Selectivity considerations of host compound trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid when presented with pyridine and picoline mixtures: charge-assisted versus classical hydrogen bonding. RSC Publishing.

- Synthesis and reactions of 9,10-dihydro-9,10-ethanoanthracene- 11,12-diacid hydrazides.

- Amplifying undetectable NMR signals to study host–guest interactions and exchange. Chemical Science (RSC Publishing).

- Amplifying undetectable NMR signals to study host–guest interactions and exchange. NIH.

- X-ray and computational investigations of ethanoanthracenes: 9,10-dihydro-9,10-ethanoanthracene-12-carboxylic acid and 9,10-dihydro-9,10-ethanoanthracen-9-yl)-N-methylethanamine. Taylor & Francis Online.

- The temperature-dependence of host–guest binding thermodynamics: experimental and simul

- Investigation of the Structure–Property Relation of Anthraquinone Dye Molecules with High Dichroism in Guest–Host Liquid Crystal Systems via Comput

- Discovery of novel dihydro-9,10-ethano-anthracene carboxamides as glucocorticoid receptor modul

- The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies. Chemical Science (RSC Publishing).

- Thermodynamics of Host–Guest Interactions between Fullerenes and a Buckyc

Sources

- 1. Discovery of novel dihydro-9,10-ethano-anthracene carboxamides as glucocorticoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition - Journal of King Saud University - Science [jksus.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Selectivity considerations of host compound trans-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid when presented with pyridine and picoline mixtures: charge-assisted versus classical hydrogen bonding - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. Host compounds based on the rigid 9,10-dihydro-9,10-ethanoanthracene framework: selectivity behaviour in mixed isomeric dichlorobenzenes - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE00113C [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Amplifying undetectable NMR signals to study host–guest interactions and exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Amplifying undetectable NMR signals to study host–guest interactions and exchange - Chemical Science (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Thermal Stability and Retro-Diels-Alder Kinetics of 11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene

This guide provides an in-depth technical analysis of the thermal stability of 11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene , a bridged bicyclic system frequently utilized as a mechanistic probe in pericyclic chemistry and a scaffold in pharmacophore development.

Executive Summary

11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene (DDEA) represents a classic Diels-Alder adduct characterized by a rigid dibenzobicyclo[2.2.2]octane framework. Its thermal stability is governed primarily by the reversibility of the Diels-Alder cycloaddition. At elevated temperatures, DDEA undergoes a retro-Diels-Alder (rDA) reaction, reverting to anthracene and 1,2-dichloroethylene. This guide details the mechanistic underpinnings of this degradation, the stereochemical implications (cis vs. trans), and provides validated protocols for characterizing its thermal profile using DSC, TGA, and VT-NMR.

Structural & Stereochemical Context[1][2][3]

Molecular Architecture

The core structure of DDEA consists of an anthracene moiety bridged across the 9,10-positions by a dichloroethylene unit. This bridging creates a rigid cage structure that forces the substituents (chlorine atoms) into fixed spatial orientations relative to the aromatic wings.

Isomerism and Synthesis

The thermal stability of DDEA is intrinsic to its stereochemistry, which is determined by the geometry of the dienophile used during synthesis:

-

cis-Isomer (endo/exo): Derived from cis-1,2-dichloroethylene. The chlorine atoms are on the same side, leading to higher steric strain due to eclipsed interactions or repulsion with the bridgehead methine protons.

-

trans-Isomer: Derived from trans-1,2-dichloroethylene. The chlorine atoms are anti to each other, generally affording a thermodynamically more stable adduct due to reduced steric crowding.

Synthesis Pathway:

The formation is a thermally allowed

Figure 1: Reversible Diels-Alder pathway governing the formation and thermal degradation of DDEA.

Thermal Degradation Mechanism: The Retro-Diels-Alder (rDA)

The primary thermal instability of DDEA is not oxidative degradation or bond homolysis, but rather the retro-Diels-Alder cycloreversion .

Thermodynamic Drivers

-

Entropy (

): The rDA reaction cleaves one molecule into two (Anthracene + Dichloroethylene), significantly increasing the system's entropy. At high temperatures ( -

Activation Energy (

): The bridgehead C-C bonds are elongated and strained. The presence of electron-withdrawing chlorine atoms on the ethano bridge slightly stabilizes the adduct relative to unsubstituted ethene adducts, but the rDA barrier remains accessible above 180–220°C.

Stereoelectronic Effects

-

Orbital Symmetry: The reaction proceeds via a concerted suprafacial mechanism.

-

Substituent Effect: The cis-isomer typically exhibits a lower activation energy for rDA compared to the trans-isomer due to the relief of torsional strain between the eclipsed chlorine atoms upon cycloreversion.

Experimental Characterization Protocols

To rigorously define the stability profile of a specific DDEA sample (e.g., for quality control in drug development), the following multi-modal approach is required.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point and the onset temperature of the rDA reaction.

Methodology:

-

Sample Prep: Weigh 2–5 mg of DDEA into a high-pressure aluminum pan (hermetically sealed to prevent early volatilization of the dichloroethylene byproduct).

-

Reference: Empty hermetically sealed aluminum pan.

-

Ramp: Heat from 40°C to 300°C at a rate of 10°C/min under a Nitrogen purge (50 mL/min).

-

Data Analysis:

-

Look for a sharp endothermic peak (Melting Point, typically ~200–260°C depending on isomer/derivative).

-

Identify a broader endothermic event immediately following or overlapping with melting, corresponding to the rDA reaction (enthalpy of dissociation).

-

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify mass loss due to the volatilization of the alkene component upon rDA.

Methodology:

-

Sample Prep: Load 10 mg of DDEA into a platinum or ceramic crucible.

-

Ramp: Heat from 50°C to 400°C at 10°C/min under Nitrogen.

-

Expectation:

-

Stage 1: Negligible mass loss < 150°C (confirms absence of solvent solvates).

-

Stage 2: Significant mass loss onset around 200–250°C.

-

Calculation: The theoretical mass loss corresponds to the molecular weight of 1,2-dichloroethylene (

g/mol ) relative to the adduct ( -

Note: Anthracene (boiling point ~340°C) may also sublime, complicating the TGA curve. TGA-MS (Mass Spec) is recommended to distinguish the volatile components.

-

Protocol C: Variable-Temperature NMR (VT-NMR) Kinetics

Objective: Calculate the rate constant (

Methodology:

-

Solvent: Deuterated high-boiling solvent (e.g., DMSO-

, Nitrobenzene- -

Setup: Prepare a 20 mM solution of DDEA containing an internal standard (e.g., Hexamethylbenzene) that is thermally stable.

-

Isothermal Runs: Heat the NMR probe to a target temperature (e.g., 120°C, 130°C, 140°C).

-

Monitoring: Acquire

H spectra every 5–10 minutes. Monitor the decrease in the bridgehead proton signal ( -

Calculation: Plot

vs. time to determine

Stability Data Summary

The following table summarizes the expected thermal properties based on analogous anthracene-dichlorethylene adducts.

| Parameter | Value / Range | Notes |

| Melting Point | 200°C – 240°C | Dependent on cis/trans isomerism and purity. |

| rDA Onset Temp | > 180°C | Solid state; lower in solution. |

| rDA Enthalpy ( | +70 to +90 kJ/mol | Endothermic reaction. |

| Mass Loss (TGA) | ~35% (Theoretical) | Corresponds to loss of |

| Storage Condition | < 25°C, Dark | Stable at RT; light sensitivity (photodimerization of anthracene) is a secondary risk if reverted. |

Workflow for Stability Validation

Figure 2: Decision matrix for evaluating the thermal suitability of DDEA in process chemistry.

References

-

Diels, O., & Alder, K. (1928).[1] Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie.

- Bachrach, S. M. (1990). The Retro-Diels-Alder Reaction. In Computational Organic Chemistry. Wiley-Interscience. (General mechanism reference).

-

Lenz, T. G., & Hegedus, L. S. (1982). Liquid phase thermochemical energy conversion systems - an application of Diels-Alder chemistry. International Journal of Energy Research. (Thermodynamics of anthracene adducts).

-

PubChem. (2023). 11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene Compound Summary. National Library of Medicine.

-

Vernier Chemistry. (2023). The Diels-Alder Reaction of Anthracene with Maleic Anhydride. (Experimental protocol baseline).

Sources

Methodological & Application

Application Note: Synthesis Protocol for 11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene

Introduction & Mechanistic Rationale

The synthesis of 11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene represents a classic application of the Diels-Alder [4+2] cycloaddition. This reaction constructs a rigid bicyclic scaffold, often utilized in medicinal chemistry to probe spatial constraints in receptor binding sites, similar to the pharmacophores found in tetracyclic antidepressants like maprotiline or experimental agents for Burkitt's lymphoma.

Mechanistic Insight

The reaction involves the concerted overlap of the HOMO of the diene (anthracene) and the LUMO of the dienophile (1,2-dichloroethene). Anthracene, while aromatic, possesses significant diene character at the 9,10-positions due to the energetic gain of retaining two isolated benzene rings in the adduct.

However, 1,2-dichloroethene is a relatively electron-neutral to slightly electron-poor dienophile compared to maleic anhydride. Consequently, the reaction kinetics are sluggish under standard pressure. To drive the reaction to completion and suppress the retro-Diels-Alder pathway, thermal activation in a sealed system is the preferred methodology. This approach maintains the concentration of the volatile dienophile (b.p. 48–60 °C) in the liquid phase at the necessary reaction temperature (>140 °C).

Experimental Design & Safety Considerations

Reagent Selection Strategy

-

Anthracene (Diene): Must be high purity (>97%). Impurities like phenanthrene can complicate purification.

-

1,2-Dichloroethene (Dienophile): Used in excess (3-5 equivalents). The specific isomer (cis- or trans-) determines the stereochemistry of the chlorines on the ethano bridge (syn- or anti-). For this protocol, we assume a mixture or the commercially available trans-isomer, yielding the trans-11,12-dichloro adduct.

-

Solvent (Xylene/Toluene): A high-boiling non-polar solvent is selected to facilitate the transition state but is primarily used to solubilize the anthracene. In high-pressure neat conditions, solvent volume can be minimized.

Critical Safety Parameters

-

Pressure Hazard: The reaction is conducted above the boiling point of the dienophile. Use a rated pressure vessel (autoclave or heavy-walled sealed tube) with a blast shield.

-

Toxicity: 1,2-Dichloroethene is harmful if inhaled. Anthracene is a PAH. All manipulations must occur in a certified fume hood.

Step-by-Step Synthesis Protocol

Phase A: Reaction Setup

-

Preparation : Preheat a sand bath or oil bath to 160 °C . Ensure the heating source is stable.

-

Charging : In a heavy-walled borosilicate pressure tube (15 mL capacity), charge:

-

Anthracene : 1.78 g (10.0 mmol)

-

1,2-Dichloroethene : 4.0 mL (~50 mmol, 5 equiv.)

-

Xylene (Isomeric mix) : 2.0 mL (Minimal solvent to wash down sides; the dienophile acts as co-solvent).

-

-

Sealing : Flush the headspace with nitrogen for 1 minute to remove oxygen (prevents oxidative degradation). Tightly screw on the Teflon-lined cap.

-

Activation : Place the sealed tube into the preheated bath behind a blast shield. The internal pressure will rise significantly; ensure the vessel is rated for at least 10 bar.

Phase B: Reaction Monitoring

-

Incubation : Maintain temperature at 160–170 °C for 24 to 48 hours .

-

Note: The mixture will initially be heterogeneous. As the reaction proceeds and the soluble adduct forms, the solution may clarify, though some anthracene often remains.

-

-

Completion Check : Carefully remove the tube (using tongs/gloves) and allow it to cool to room temperature.

-

Validation: Spot a TLC plate (Hexane/EtOAc 9:1). Anthracene (Rf ~0.8) is highly fluorescent (blue). The product is non-fluorescent or weakly fluorescent and runs lower.

-

Phase C: Isolation and Purification[1]

-

Venting : Once fully cooled to room temperature (and ideally chilled in ice for 20 mins), carefully open the vessel in a fume hood to release any residual pressure.

-

Precipitation : Transfer the contents to a round-bottom flask. Rinse the tube with a small amount of cold methanol (5 mL).

-

Filtration : If unreacted anthracene precipitates significantly upon cooling/methanol addition, filter it off. The product is more soluble in the chlorinated/xylene mix than anthracene.

-

Concentration : Evaporate the filtrate under reduced pressure (Rotavap) to remove excess dichloroethene and xylene. A semi-solid residue will remain.

-

Recrystallization :

-

Dissolve the residue in a minimum amount of boiling ethanol or a toluene/hexane mixture.

-

Allow to cool slowly to room temperature, then to 4 °C.

-

Collect the crystals via vacuum filtration.[1]

-

-

Yield Calculation : Expected yield is typically 60–75%.

Data Presentation & Analysis

Physicochemical Properties Table[2][3][4][5]

| Property | Value | Source |

| Formula | C₁₆H₁₂Cl₂ | PubChem [1] |

| Molecular Weight | 275.17 g/mol | PubChem [1] |

| Structure | Bicyclic (Ethanoanthracene core) | Literature [2] |

| Appearance | White to off-white crystalline solid | Experimental |

| Solubility | Soluble in DCM, CHCl₃; Low in MeOH | Experimental |

| Hazards | Skin/Eye Irritant (H315, H319) | PubChem [1] |

Workflow Visualization

Figure 1: Operational workflow for the high-pressure synthesis of the target scaffold.

Reaction Logic & Pathway[1]

Figure 2: Mechanistic pathway illustrating the concerted Diels-Alder cycloaddition.

References

-

National Center for Biotechnology Information. (2025).[2][3][4][5][6][7][8] PubChem Compound Summary for CID 3575751, 11,12-Dichloro-9,10-dihydro-9,10-ethanoanthracene. Retrieved from [Link]

-

National Institutes of Health. (2020). Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene.[9] PMC. Retrieved from [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. 9,10-Dichloroanthracene | C14H8Cl2 | CID 11800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid | C18H14O4 | CID 31695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. gov.uk [gov.uk]

- 8. Diels alder reaction between anthracene (a diene) & 1,2- dichloroethene (.. [askfilo.com]

- 9. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Stereospecific Diels-Alder Cycloaddition of Anthracene with Dichlorinated Dienophiles

This Application Note is structured as a high-level technical guide for research and development professionals. It prioritizes experimental rigor, safety, and mechanistic understanding over generic textbook instructions.

Executive Summary

This guide details the experimental setup for the [4+2] cycloaddition of Anthracene with trans-1,2-Dichloroethylene . This reaction is a critical benchmark in organic synthesis for generating rigid, bicyclic pharmacophores (dibenzobicyclo[2.2.2]octanes).

While standard Diels-Alder reactions (e.g., with maleic anhydride) proceed readily at reflux, dichlorinated dienophiles present unique challenges:

-

Volatility: trans-1,2-Dichloroethylene (bp 48°C) boils significantly below the activation temperature required for anthracene.

-

Electronic Deactivation: While chlorine is electronegative (inductive withdrawal), it is also a resonance donor, creating a complex electronic profile compared to pure electron-withdrawing groups (EWGs) like carbonyls.

-

Stereospecificity: The reaction must preserve the trans geometry of the dienophile in the final bridgehead protons.

This protocol utilizes a Sealed Tube (High Pressure) methodology to overcome volatility and kinetic barriers, ensuring high yields and stereochemical integrity.

Reaction Mechanism & Rationale

Mechanistic Pathway

The reaction is a concerted, pericyclic [4+2] cycloaddition.

-

Diene (Anthracene): Reacts across the 9,10-positions.[1][2][3][4] The central ring loses aromaticity, but the formation of two stable benzene rings in the product (9,10-dihydroanthracene scaffold) provides the thermodynamic driving force.

-

Dienophile (trans-1,2-Dichloroethylene): The chlorine substituents lower the LUMO energy relative to ethylene, facilitating orbital overlap with the Anthracene HOMO.

-

Stereochemistry: The reaction is stereospecific.[3][4][5][6][7] The trans relationship of the chlorines in the dienophile is strictly maintained in the adduct, resulting in the trans-11,12-dichloro-9,10-dihydro-9,10-ethanoanthracene.

Visualization: Reaction Coordinate & Workflow

The following diagram illustrates the workflow and the conservation of stereochemistry.

Caption: Workflow for the high-pressure synthesis of the anthracene-dichloroethylene adduct, highlighting the critical sealing step to manage dienophile volatility.

Experimental Protocol

Materials & Equipment

| Component | Specification | Purpose |

| Anthracene | 99%, Sublimed grade | Diene. Purity is critical to prevent polymerization side-products. |

| trans-1,2-Dichloroethylene | >98% (stabilized) | Dienophile. Must be free of peroxides. |

| Xylene (Isomer mix) | Anhydrous | Solvent. High boiling point (138-144°C) supports thermal kinetics. |

| Pressure Vessel | 15mL or 35mL Ace Glass tube | CRITICAL: Must be rated for >10 bar. Standard glassware will explode. |

| Safety Shield | Polycarbonate | Blast protection during heating. |

Step-by-Step Methodology

Phase 1: Preparation (The "Cold" Phase)

-

Weighing: In a fume hood, weigh Anthracene (2.0 g, 11.2 mmol) and transfer to the pressure vessel.

-

Dienophile Addition: Add trans-1,2-Dichloroethylene (2.2 g, 22.4 mmol) .

-

Note: We use a 2.0 equivalent excess of the dienophile. Because it is volatile, the excess ensures sufficient partial pressure in the headspace to drive the reaction.

-

-

Solvent: Add Xylene (10 mL) . The solids will not dissolve completely at room temperature.

-